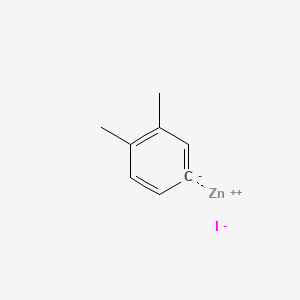

zinc;1,2-dimethylbenzene-5-ide;iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9IZn |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

zinc;1,2-dimethylbenzene-5-ide;iodide |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

VNMVACXRZXUZIP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Zn+2].[I-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylphenyl Zinc Iodide

Direct Insertion of Zinc into Aryl Iodides

The direct reaction of an aryl iodide, in this case, 1-iodo-2,3-dimethylbenzene (B1295297), with metallic zinc is a common and straightforward method for the synthesis of (2,3-dimethylphenyl)zinc iodide. This oxidative addition reaction, however, is often sluggish with bulk zinc metal due to the presence of a passivating oxide layer on the metal surface and the inherent reactivity of the zinc. Consequently, various activation strategies are employed to enhance the reactivity of the zinc and facilitate the insertion process.

Activation Strategies for Zinc Metal

To overcome the low reactivity of commercial zinc dust, several methods have been developed to activate the metal surface, thereby promoting the oxidative addition of the aryl iodide.

The use of activating agents is a widely adopted strategy to facilitate the direct synthesis of organozinc halides. Lithium chloride (LiCl) has been identified as a particularly effective additive. organic-chemistry.orgnih.gov The role of LiCl is believed to be the solubilization of the organozinc intermediates formed on the zinc surface. nih.govresearchgate.net This process prevents the metal surface from becoming passivated by the product, thus allowing for a continuous reaction. organic-chemistry.org The formation of a soluble adduct with the organozinc compound removes it from the metal surface, exposing fresh zinc for reaction. wikipedia.org

Chlorotrimethylsilane (TMSCl) is another agent used to activate zinc. wikipedia.orgmdpi.com Its role is often associated with the removal of the passivating zinc oxide layer from the metal surface, thereby exposing the active metal. researchgate.net

Table 1: Common Activating Agents for Zinc

| Activating Agent | Proposed Mechanism of Action |

| Lithium Chloride (LiCl) | Solubilizes organozinc intermediates from the zinc surface. nih.govresearchgate.net |

| Chlorotrimethylsilane (TMSCl) | Removes the passivating zinc oxide layer. researchgate.net |

In addition to chemical activating agents, specially prepared, highly reactive forms of zinc are frequently used.

Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with an alkali metal like lithium or sodium naphthalenide. wikipedia.orgnih.govsci-hub.box Rieke zinc is a fine, black powder with a high surface area and is exceptionally effective for the synthesis of organozinc reagents from aryl and alkyl halides that are unreactive towards commercial zinc dust. nih.govsci-hub.box The byproducts of the Rieke zinc preparation, such as lithium chloride, can also contribute to its enhanced reactivity by aiding in the solubilization of the organozinc product. nih.gov

Zinc-Copper Couple: The zinc-copper couple is another activated form of zinc that has been used since the early days of organozinc chemistry. wikipedia.orgwikipedia.org It is typically prepared by treating zinc dust with a copper salt, such as copper(I) iodide or copper(II) acetate. wikipedia.orgorganic-chemistry.org The presence of copper is believed to enhance the reactivity of the zinc at the alloy's surface, though the exact mechanism is not fully understood. wikipedia.org This method is particularly well-known for its application in the Simmons-Smith reaction but is also effective for the preparation of other organozinc reagents. wikipedia.orgwikipedia.org

Table 2: Comparison of Activated Zinc Forms

| Activated Zinc Form | Preparation Method | Key Characteristics |

| Rieke Zinc | Reduction of ZnX₂ with an alkali metal (e.g., Li, Na). wikipedia.orgnih.gov | Highly reactive, fine black powder; effective for unreactive halides. nih.govsci-hub.box |

| Zinc-Copper Couple | Treatment of zinc dust with a copper salt. wikipedia.org | Alloy of zinc and copper; enhanced surface reactivity. wikipedia.org |

Optimization of Reaction Conditions and Solvents

The successful synthesis of (2,3-dimethylphenyl)zinc iodide via direct insertion is highly dependent on the reaction conditions. The choice of solvent is critical. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed. organic-chemistry.orgmdpi.com THF is a popular choice due to its ability to solvate the resulting organozinc species. organic-chemistry.org However, in some cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction, although their use can complicate product isolation and may not be compatible with all functional groups. nih.gov

Temperature also plays a significant role. While highly activated zinc, such as Rieke zinc, can react at room temperature or even lower, less reactive forms of zinc may require elevated temperatures to initiate and sustain the reaction. organic-chemistry.orgacs.org The reaction time can vary from a few hours to overnight, depending on the reactivity of the aryl iodide and the zinc, as well as the reaction temperature. researchgate.net

Direct Zinc Insertion into Functionalized 1-Iodo-2,3-dimethylbenzene

A key advantage of organozinc reagents is their compatibility with a wide range of functional groups. The direct insertion of zinc into functionalized aryl iodides allows for the preparation of complex organozinc reagents that would be difficult to synthesize using more reactive organometallic counterparts like Grignard or organolithium reagents.

For the synthesis of (2,3-dimethylphenyl)zinc iodide, the starting material is 1-iodo-2,3-dimethylbenzene. A study by Knochel and coworkers demonstrated the successful synthesis of the corresponding zinc reagent from 2-iodo-1,3-dimethylbenzene (B54174) (an isomer of the target precursor) which was subsequently quenched with electrophiles to yield 2-substituted m-xylenes in good yields (67-80%). uni-muenchen.de This indicates that the direct zinc insertion into the sterically hindered 2-iodo-1,3-dimethylbenzene proceeds efficiently. It is reasonable to expect that the synthesis of (2,3-dimethylphenyl)zinc iodide from 1-iodo-2,3-dimethylbenzene would proceed under similar conditions.

The reaction can tolerate various functional groups on the aromatic ring, such as esters, nitriles, and ketones, making this a versatile method for the synthesis of functionalized (2,3-dimethylphenyl)zinc iodide derivatives. organic-chemistry.orgsci-hub.box

Transmetalation Approaches to (2,3-Dimethylphenyl)zinc Iodide

An alternative to the direct insertion of zinc is the transmetalation reaction. This method involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc salt, typically zinc iodide (ZnI₂) or zinc bromide (ZnBr₂). mdpi.comresearchgate.net

The process would first involve the preparation of (2,3-dimethylphenyl)lithium or (2,3-dimethylphenyl)magnesium iodide from 1-iodo-2,3-dimethylbenzene. This highly reactive organometallic intermediate is then treated with a zinc halide. The transmetalation occurs rapidly, yielding the desired (2,3-dimethylphenyl)zinc iodide.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Advantages | Key Limitations |

| Direct Zinc Insertion | 1-Iodo-2,3-dimethylbenzene, Activated Zinc | High functional group tolerance, operational simplicity. | Requires activated zinc, can be sluggish. |

| Transmetalation | 1-Iodo-2,3-dimethylbenzene, Mg or Li, ZnI₂ | Can be faster and cleaner than direct insertion. | Lower functional group tolerance due to reactive intermediates. |

From Organolithium Precursors

The synthesis of arylzinc compounds via organolithium intermediates is a well-established transmetalation procedure. researchgate.net In this method, an aryllithium reagent, generated typically from the corresponding aryl halide and an alkyllithium base (e.g., n-butyllithium), is reacted with a zinc halide salt, such as zinc iodide (ZnI₂) or zinc bromide (ZnBr₂).

For the specific synthesis of (2,3-dimethylphenyl)zinc iodide, the process would involve the initial formation of 2,3-dimethylphenyllithium from 1-bromo-2,3-dimethylbenzene or 1-iodo-2,3-dimethylbenzene. The subsequent addition of one equivalent of zinc iodide in an ethereal solvent like tetrahydrofuran (THF) at low temperatures would yield the desired (2,3-dimethylphenyl)zinc iodide. A significant challenge of this route is the high reactivity of the intermediate aryllithium species, which limits the presence of many functional groups on the aromatic ring. researchgate.netnih.gov

General Reaction Scheme: Ar-X + 2 R-Li → Ar-Li + R-X + R-H Ar-Li + ZnI₂ → Ar-ZnI + LiI (where Ar = 2,3-dimethylphenyl; X = Br, I; R-Li = alkyllithium)

From Organomagnesium (Grignard) Reagents

A parallel and widely used transmetalation strategy involves the use of organomagnesium halides, or Grignard reagents. This method is often preferred over the organolithium route due to the slightly lower reactivity and easier preparation of the Grignard precursor. The synthesis involves the reaction of an arylmagnesium halide with a zinc halide.

To prepare (2,3-dimethylphenyl)zinc iodide, 2,3-dimethylphenylmagnesium bromide would first be synthesized by reacting 1-bromo-2,3-dimethylbenzene with magnesium turnings in a solvent such as THF. The resulting Grignard reagent is then treated with zinc iodide. This salt metathesis reaction proceeds readily to form the more covalent carbon-zinc bond, affording (2,3-dimethylphenyl)zinc iodide and magnesium bromide iodide as a byproduct. nih.gov While more functional group tolerant than the organolithium pathway, this method still precludes the use of highly sensitive electrophilic groups.

Table 1: General Conditions for Transmetalation Routes

| Parameter | From Organolithium Precursor | From Organomagnesium Precursor |

| Aryl Precursor | 1-Bromo- or 1-Iodo-2,3-dimethylbenzene | 1-Bromo-2,3-dimethylbenzene |

| Metalating Agent | Alkyllithium (e.g., n-BuLi) | Magnesium metal (Mg) |

| Intermediate | 2,3-Dimethylphenyllithium | 2,3-Dimethylphenylmagnesium bromide |

| Zinc Source | Zinc Iodide (ZnI₂) | Zinc Iodide (ZnI₂) |

| Typical Solvent | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF), Diethyl ether |

| Typical Temperature | -78 °C to room temperature | 0 °C to room temperature |

Electrochemical Synthesis of Aryl(dimethylphenyl)zinc Species

Electrochemical methods offer a modern, efficient, and mild alternative for the synthesis of arylzinc compounds, overcoming some limitations of classical routes. These techniques often utilize a sacrificial anode and a catalyst to facilitate the formation of the organozinc reagent directly from an aryl halide.

Cobalt-Catalyzed Electroreduction with Sacrificial Anodes

A highly effective electrochemical approach involves the cobalt-catalyzed reduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode. thieme-connect.comsci-hub.boxrsc.org This process is typically conducted in a one-compartment cell containing the aryl halide, a cobalt halide catalyst (e.g., CoBr₂ or CoCl₂), a ligand such as pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. thieme-connect.comsci-hub.box

The mechanism involves the electrochemical reduction of the Co(II) complex at the cathode to a highly reactive Co(I) species. This low-valent cobalt complex then activates the aryl halide via oxidative addition, forming an arylcobalt(III) intermediate. researchgate.net This intermediate is subsequently reduced to an arylcobalt(II) species, which undergoes transmetalation with Zn(II) ions that are generated from the continuous oxidation of the sacrificial zinc anode. researchgate.net This regenerates the cobalt catalyst and produces the desired arylzinc halide in good yields. thieme-connect.comsci-hub.box This method is particularly effective for aryl bromides and iodides. thieme-connect.com

In Situ Electrochemical Generation for Synthetic Utility

A key advantage of the electrochemical synthesis is that the arylzinc species is generated in solution and can be used directly—or in situ—for subsequent chemical transformations without the need for isolation. thieme-connect.com The resulting solution of the arylzinc reagent can be directly subjected to various cross-coupling reactions. For instance, the solution can be used in palladium-catalyzed Negishi couplings by simply adding a suitable aryl iodide and a palladium catalyst, such as PdCl₂(PPh₃)₂, to the reaction mixture after the electrolysis is complete. thieme-connect.com This one-pot procedure simplifies the synthetic workflow, minimizes handling of potentially sensitive organometallic reagents, and provides an efficient route to complex organic molecules. thieme-connect.comsci-hub.box

Table 2: Typical Parameters for Cobalt-Catalyzed Electrochemical Synthesis of Arylzinc Halides

| Parameter | Description |

| Cell Type | One-compartment electrochemical cell |

| Anode | Sacrificial Zinc (Zn) plate or rod |

| Cathode | Inert material (e.g., Nickel, Stainless Steel) |

| Substrate | Aryl Bromide or Aryl Iodide |

| Catalyst | Cobalt(II) Halide (e.g., CoBr₂) |

| Ligand | Pyridine |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH₃CN) |

| Atmosphere | Inert (e.g., Argon) |

| Temperature | Room Temperature |

Functional Group Interconversion for Related Arylzinc Iodides

The concept of functional group interconversion in the context of arylzinc iodides is primarily linked to their remarkable functional group tolerance and specific reactions that form the C-Zn bond. organic-chemistry.org Unlike organolithium or Grignard reagents, organozinc compounds are compatible with a wide spectrum of functionalities, including esters, nitriles, amides, and even ketones under certain conditions. thieme-connect.comorganic-chemistry.org This high tolerance is a prerequisite for performing chemical modifications on a molecule that already contains the arylzinc iodide moiety or, more commonly, for preparing a functionalized arylzinc iodide from a functionalized aryl iodide. thieme-connect.com

The iodine-zinc exchange reaction is a prime example of a functional group interconversion where a C-I bond is directly converted into a C-Zn bond. researchgate.netrsc.org This reaction can be promoted by reagents like diethylzinc (B1219324) or diisopropylzinc, often in the presence of a catalyst or an additive. nih.govrsc.org This exchange allows for the preparation of highly functionalized arylzinc reagents under mild conditions that would not be feasible using transmetalation from more reactive organometallics. researchgate.net For example, an aryl iodide bearing an ester group can be selectively converted to the corresponding arylzinc iodide without affecting the ester functionality. organic-chemistry.org The resulting functionalized organozinc reagent can then be used in subsequent reactions, effectively using the iodine-zinc exchange as a strategic step to enable further molecular construction. researchgate.netthieme-connect.com

Mechanistic Investigations into 2,3 Dimethylphenyl Zinc Iodide Formation

Detailed Analysis of Oxidative Addition Mechanisms

The initial and crucial step in the formation of (2,3-Dimethylphenyl)zinc iodide is the oxidative addition of the carbon-iodine bond of 2,3-dimethyliodobenzene across the metallic zinc surface. This process involves the zinc metal being oxidized from Zn(0) to Zn(II) while a new carbon-zinc bond is formed. wikipedia.org Several mechanistic pathways have been proposed for the oxidative addition to transition metals, and the specific pathway for arylzinc halide formation can depend on the substrate and reaction conditions.

Possible mechanisms include:

Concerted Pathway: This mechanism involves a three-centered transition state where the C-I bond interacts directly with the zinc surface, leading to simultaneous bond breaking (C-I) and bond formation (C-Zn and Zn-I). Concerted mechanisms are often proposed for the oxidative addition of aryl halides. wikipedia.orglibretexts.org

SN2-type Mechanism: In this pathway, the metal center acts as a nucleophile, attacking the carbon atom of the aryl iodide and displacing the iodide ion in a bimolecular nucleophilic substitution-like manner. wikipedia.org This is followed by the coordination of the iodide ion to the newly formed cationic organozinc species.

Radical Pathways: A single-electron transfer (SET) from the zinc metal to the aryl iodide can generate an aryl radical anion, which then fragments into an aryl radical and an iodide ion. These species subsequently react at the zinc surface. Evidence for SET pathways in organozinc formation has been suggested by stereochemical and radical-clock experiments. nih.gov

For unactivated aryl iodides like 2,3-dimethyliodobenzene, the oxidative addition step is generally slower compared to alkyl iodides and often requires elevated temperatures (e.g., 50-60°C) to proceed at a reasonable rate in the absence of activating agents. morressier.comacs.org

Mechanistic Role of Activating Agents in Intermediate Solubilization

Initial hypotheses for the role of LiCl included cleaning the zinc surface or enhancing the rate of oxidative addition. However, detailed mechanistic studies using sensitive fluorescence microscopy techniques revealed that the primary role of LiCl is not to accelerate the oxidative addition itself, but rather to facilitate the solubilization of the organozinc intermediates that form on the metal surface. morressier.comnih.govnih.gov

The formation of soluble (2,3-Dimethylphenyl)zinc iodide is now understood to be a two-step process:

Oxidative Addition: Formation of persistent, poorly soluble (2,3-Dimethylphenyl)zinc iodide intermediates on the zinc surface.

Solubilization: Removal of these surface-bound intermediates into the solution.

In the absence of LiCl, the solubilization step is slow, causing the intermediates to accumulate on the surface and passivate it, thereby inhibiting further reaction. acs.org LiCl accelerates this solubilization step, likely by forming soluble ate-complexes (e.g., [(2,3-Me₂C₆H₃)ZnI(Cl)]Li), which are readily removed from the surface, exposing fresh zinc for continued oxidative addition. nih.gov This crucial finding shifted the understanding of the reaction's bottleneck. Other lithium salts like LiBr and LiI also promote solubilization, whereas salts such as LiF and NaCl are ineffective. nih.gov

| Activating Agent | Proposed Mechanistic Role | Primary Step Affected |

|---|---|---|

| Lithium Chloride (LiCl) | Forms soluble organozinc ate-complexes, removing intermediates from the zinc surface. acs.orgnih.gov | Solubilization |

| Trimethylsilyl Chloride (TMSCl) | Removes passivating oxide layers on the zinc surface, exposing fresh Zn(0). morressier.comnih.gov | Oxidative Addition (indirectly) |

| Polar Aprotic Solvents (e.g., DMSO) | Accelerates the oxidative addition step, possibly by stabilizing charged intermediates. nih.gov | Oxidative Addition |

Characterization of Surface-Bound Organozinc Intermediates

The direct observation and characterization of the intermediates in this heterogeneous reaction have been challenging due to their low concentration and confinement to the solid-liquid interface. nih.gov Traditional analytical techniques like NMR spectroscopy are often not sensitive enough to detect these surface-bound species. nih.gov

A breakthrough in understanding this system came from the application of single-particle fluorescence microscopy . nih.govescholarship.orgescholarship.org By using aryl iodides tagged with a fluorescent dye (like BODIPY), researchers were able to directly visualize the formation of organozinc intermediates as bright fluorescent "hot spots" on the surface of the dark zinc particles. morressier.comnih.gov

Key findings from these imaging studies include:

Direct Observation: For the first time, organozinc intermediates were directly detected on the zinc surface during the oxidative addition reaction. nih.gov

Confirmation of Solubilization: The addition of LiCl to a reaction where fluorescent intermediates had accumulated on the zinc surface resulted in the rapid disappearance of the fluorescence. morressier.comacs.org This provided direct visual evidence that LiCl's role is to remove, or solubilize, these surface species. nih.govresearchgate.net

Environmental Sensing: Advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) have been used to probe the microenvironment of the surface intermediates, revealing how different zinc activation methods (e.g., pretreatment with TMSCl or HCl) alter the surface and the environment experienced by the organozinc species. researchgate.net

These sophisticated microscopy techniques have been indispensable in building a detailed mechanistic picture, confirming the two-step oxidative-addition–solubilization sequence. nih.gov

Kinetic Studies of Formation Reactions and Rate-Determining Steps

Kinetic studies, often performed using ¹H NMR spectroscopy to monitor the reaction progress over time, have provided quantitative insights into the formation of arylzinc iodides. nih.govnih.gov These studies corroborate the mechanistic framework established by microscopy.

Key kinetic findings include:

Solvent Effects: The rate of organozinc formation is significantly faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to less polar solvents like THF. nih.gov Kinetic analysis showed that DMSO accelerates the initial oxidative addition step, in contrast to LiCl which accelerates the subsequent solubilization step. nih.govnih.gov Reactions in THF often exhibit a noticeable induction period, which is absent in DMSO, suggesting that the initial activation of the zinc surface is a key kinetic barrier in THF. nih.gov

Shift in Rate-Determining Step: The combination of microscopy and kinetic data has led to a refined understanding of the reaction's rate-determining step (RDS). nih.gov

Without LiCl: The solubilization of the passivating organozinc intermediates from the zinc surface is slow and therefore the rate-determining step . acs.org

With LiCl: LiCl dramatically accelerates the solubilization of the intermediates. Consequently, the initial oxidative addition of the aryl iodide to the zinc surface becomes the new, slower rate-determining step. acs.orgnih.gov

This shift in the RDS explains the temperature dependence observed in LiCl-mediated reactions; the higher temperature required for aryl iodides (like 2,3-dimethyliodobenzene) compared to alkyl iodides reflects the higher activation energy barrier for the C(sp²)–I bond oxidative addition. acs.orgnih.gov

| Reaction Condition | Rate-Determining Step (RDS) | Justification |

|---|---|---|

| No LiCl additive | Solubilization of surface intermediates | Surface intermediates are persistent and passivate the zinc surface, limiting further reaction. acs.org |

| With LiCl additive | Oxidative Addition | LiCl rapidly removes surface intermediates, making the initial C-I bond cleavage the slower kinetic bottleneck. acs.orgnih.gov |

Reactivity Profiles and Synthetic Applications of 2,3 Dimethylphenyl Zinc Iodide

Carbon-Carbon Bond Formation via Catalysis

The reactivity of (2,3-dimethylphenyl)zinc iodide can be effectively harnessed in the presence of transition metal catalysts, particularly palladium and nickel complexes. These catalysts facilitate cross-coupling reactions with a variety of electrophilic partners, enabling the construction of complex molecular architectures.

Palladium catalysts are widely employed to promote the coupling of organozinc reagents with organic halides and related electrophiles. These reactions are valued for their high efficiency, functional group tolerance, and broad substrate scope.

The Negishi coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organozinc compound with an organic halide or triflate. organic-chemistry.orgrsc.org (2,3-Dimethylphenyl)zinc iodide can be coupled with a wide range of electrophiles, including aryl, vinyl, and acyl halides, to afford the corresponding cross-coupled products. The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. rsc.org

The reaction conditions for Negishi couplings are typically mild, and the high functional group tolerance of organozinc reagents allows for the presence of various sensitive moieties in the substrates. rsc.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those derived from biarylphosphines are commonly used. nih.govorganic-chemistry.org

| Arylzinc Reagent | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc Iodide | Iodobenzene | Pd(PPh₃)₄ | THF | 60 | 95 |

| 4-Tolylzinc Iodide | 4-Bromotoluene | PdCl₂(dppf) | THF | 80 | 92 |

| 2-Thienylzinc Iodide | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 88 |

| Phenylzinc Iodide | Vinyl Bromide | Pd(PPh₃)₄ | THF | 25 | 90 |

| 4-Methoxyphenylzinc Iodide | Benzoyl Chloride | PdCl₂(PPh₃)₂ | THF | 60 | 85 |

This table presents representative data for Negishi coupling reactions of various arylzinc reagents to illustrate the general applicability of the reaction.

Beyond the Negishi reaction, (2,3-dimethylphenyl)zinc iodide can participate in other transition-metal-catalyzed couplings. A notable example is the Fukuyama coupling, which provides a direct route to ketones through the palladium-catalyzed reaction of an organozinc reagent with a thioester. researchgate.netorganic-chemistry.orgwikipedia.orgnih.gov This reaction is highly chemoselective and tolerates a wide array of functional groups that might be incompatible with more reactive organometallics. wikipedia.org

The catalytic cycle of the Fukuyama coupling is believed to involve the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc compound and reductive elimination to furnish the ketone. organic-chemistry.org Nickel catalysts have also been shown to be effective in promoting Fukuyama-type couplings. researchgate.netnih.gov

The following table provides examples of Fukuyama coupling reactions with various arylzinc reagents and thioesters, demonstrating the utility of this method for ketone synthesis.

| Arylzinc Reagent | Thioester | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc Iodide | S-Ethyl benzothioate | Pd(PPh₃)₄ | THF | 50 | 91 |

| 4-Chlorophenylzinc Iodide | S-Phenyl 4-nitrobenzothioate | PdCl₂(dppf) | Toluene | 80 | 85 |

| 3-Furylzinc Iodide | S-Ethyl thiophene-2-carbothioate | Ni(acac)₂ | THF | 60 | 78 |

| Naphthylzinc Iodide | S-Ethyl cyclohexanecarbothioate | Pd₂(dba)₃ / P(2-furyl)₃ | Dioxane | 100 | 88 |

| 4-Cyanophenylzinc Iodide | S-Ethyl acetate | Pd(PPh₃)₄ | THF | 50 | 75 |

This table presents representative data for Fukuyama coupling reactions of various arylzinc reagents to illustrate the general applicability of the reaction.

(2,3-Dimethylphenyl)zinc iodide can also engage in carbon-carbon bond formation without the need for a transition metal catalyst. These reactions typically involve the nucleophilic character of the organozinc reagent.

Organozinc reagents like (2,3-dimethylphenyl)zinc iodide can add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines to form alcohols and amines, respectively. nih.govwiley-vch.deredalyc.org These reactions are analogous to those of Grignard and organolithium reagents but are generally more tolerant of functional groups.

The Barbier reaction is a one-pot process where the organozinc reagent is generated in situ from the corresponding aryl iodide and zinc metal in the presence of the carbonyl substrate. wikipedia.orgucl.ac.ukwikipedia.orgresearchgate.netias.ac.innih.gov This method is experimentally simple and can often be carried out in aqueous or ethereal solvents. wikipedia.org

The Reformatsky reaction , in its classical sense, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgadichemistry.comlibretexts.orgbyjus.comthermofisher.com The principles of this reaction can be extended to the addition of arylzinc halides to carbonyl compounds. byjus.com

The following table provides illustrative examples of the addition of arylzinc reagents to carbonyl compounds.

| Arylzinc Reagent | Carbonyl/Imine Substrate | Reaction Type | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc Iodide | Benzaldehyde | Barbier | THF/H₂O | 25 | 85 |

| 4-Tolylzinc Iodide | Acetophenone | Barbier | THF | 60 | 78 |

| 2-Naphthylzinc Iodide | Cyclohexanone | Barbier | Dioxane | 80 | 82 |

| (Generated in situ) | N-Benzylideneaniline | Addition to Imine | THF | 25 | 75 |

| Bromo(phenyl)zinc | Ethyl bromoacetate | Reformatsky-type | Benzene | 80 | 80 |

This table presents representative data for the addition of various arylzinc reagents to carbonyls and imines to illustrate the general applicability of these reactions.

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically iodomethylzinc iodide. organic-chemistry.orgwikipedia.orgnih.gov While (2,3-dimethylphenyl)zinc iodide itself does not directly act as a cyclopropanating agent in the classical Simmons-Smith reaction, related arylzinc reagents can be utilized in modified cyclopropanation procedures. For instance, aryl-substituted zinc carbenoids can be generated from aryldiazomethanes and zinc halides, which then react with alkenes to form aryl-substituted cyclopropanes. organic-chemistry.org

These reactions are valuable for the synthesis of highly substituted cyclopropane (B1198618) rings, which are important structural motifs in many natural products and pharmaceuticals. The diastereoselectivity of these reactions can often be controlled by the stereochemistry of the starting alkene and the nature of the substituents. nih.gov

The following table shows examples of cyclopropanation reactions using zinc carbenoids derived from various precursors.

| Alkene | Carbenoid Precursor | Zinc Source | Solvent | Temp (°C) | Yield (%) |

| Styrene | Phenyldiazomethane | ZnI₂ | CH₂Cl₂ | 0 | 85 |

| Cyclohexene (B86901) | Diiodomethane | Zn-Cu couple | Ether | 35 | 92 |

| 1-Octene | Diethylzinc (B1219324) / CH₂I₂ | Et₂Zn | Dichloromethane | 0 | 88 |

| (Z)-3-Hexene | Diiodomethane | Zn-Cu couple | Ether | 35 | 90 (cis) |

| trans-Stilbene | Phenyldiazomethane | ZnI₂ | CH₂Cl₂ | 0 | 82 (trans) |

This table presents representative data for cyclopropanation reactions to illustrate the general methodologies related to arylzinc-mediated transformations.

Non-Catalytic Carbon-Carbon Bond Forming Reactions

Comparative Reactivity Studies with Other Organometallic Reagents

The reactivity of (2,3-Dimethylphenyl)zinc iodide is best understood by comparing it with other common classes of organometallic reagents, primarily organolithium and Grignard (organomagnesium) reagents. The nature of the carbon-metal bond is the key determinant of reactivity and selectivity. wikipedia.org

Comparison with Organolithium and Grignard Reagents: The carbon-zinc bond is significantly more covalent than the highly polarized, ionic carbon-lithium and carbon-magnesium bonds. wikipedia.org This fundamental difference results in (2,3-Dimethylphenyl)zinc iodide being a softer, less reactive nucleophile.

Reactivity: Aryllithium and aryl Grignard reagents are highly reactive ("hard") nucleophiles and strong bases. They readily add to polar unsaturated functional groups like esters, ketones, and nitriles and deprotonate even weakly acidic protons. wikipedia.org In contrast, (2,3-Dimethylphenyl)zinc iodide is much less reactive and does not typically engage in these side reactions under standard cross-coupling conditions. sigmaaldrich.com

Chemoselectivity: The lower reactivity of the organozinc reagent directly translates to higher chemoselectivity. It allows for targeted reactions, such as Negishi cross-coupling, on molecules containing sensitive functional groups that would be incompatible with Grignard or organolithium reagents. sigmaaldrich.commdpi.com This trade-off between reactivity and selectivity is a central theme in organometallic chemistry. The synthesis of certain chalcones, for example, is feasible with arylzinc iodides prepared by direct insertion precisely because they tolerate ester and chloride functionalities that would be compromised by the use of Grignard precursors without cryogenic conditions.

Comparison with Other Cross-Coupling Reagents (Organoboron, Organotin): In the context of palladium-catalyzed cross-coupling reactions, arylzinc reagents (Negishi coupling) are often compared with organoboron reagents (Suzuki coupling) and organotin reagents (Stille coupling).

Reactivity: Arylzinc reagents are generally more reactive than organoboron reagents, often allowing for cross-coupling reactions to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and without the need for a base, which is required in Suzuki couplings.

Toxicity and Handling: Organozinc compounds offer a favorable profile compared to the highly toxic organotin reagents used in Stille couplings, making them a more environmentally benign choice.

Interactive Table: Comparative Reactivity of Aryl-Metal Reagents

| Reagent Type | Metal | C-Metal Bond | Reactivity | Basicity | Functional Group Tolerance |

| Organolithium | Li | Highly Polar/Ionic | Very High | Very High | Low |

| Grignard Reagent | Mg | Polar Covalent | High | High | Low-Moderate |

| Organozinc Reagent | Zn | Covalent | Moderate | Moderate | High |

| Organoboron Reagent | B | Covalent | Low-Moderate | Low | Very High |

| Organotin Reagent | Sn | Covalent | Low | Low | Very High |

Structural Characterization and Coordination Chemistry of 2,3 Dimethylphenyl Zinc Iodide Complexes

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing organozinc compounds in solution. uni-muenchen.dersc.orguu.nl

¹H NMR Spectroscopy: The proton NMR spectrum of (2,3-dimethylphenyl)zinc iodide provides characteristic signals for the aromatic protons and the methyl groups. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the zinc iodide moiety. The two methyl groups will exhibit distinct singlet resonances, with their chemical shifts providing insight into the electronic environment of the phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbon atom directly bonded to the zinc (ipso-carbon) is of particular interest, though its signal may be broadened due to quadrupolar relaxation of the adjacent zinc nucleus. The chemical shifts of the aromatic carbons and the methyl carbons provide further confirmation of the compound's structure.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks within the aromatic ring, while HSQC spectra correlate directly bonded proton and carbon atoms.

DOSY (Diffusion-Ordered Spectroscopy): DOSY NMR is a powerful tool for investigating the size and aggregation state of molecules in solution. rsc.orgnih.gov By measuring the diffusion coefficients of the species present, it is possible to determine whether (2,3-dimethylphenyl)zinc iodide exists as a monomer, dimer, or higher-order aggregate in a given solvent. researchgate.net This is particularly relevant for understanding the Schlenk equilibrium. wikipedia.org

Table 1: Representative ¹H and ¹³C NMR Data for Arylzinc Halide Type Compounds

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | m | Aromatic Protons |

| ¹H | 2.2 - 2.5 | s | Methyl Protons |

| ¹³C | 140 - 160 | s | Ipso-Aryl Carbon (C-Zn) |

| ¹³C | 125 - 140 | s | Aromatic Carbons |

| ¹³C | 20 - 25 | s | Methyl Carbons |

Note: The exact chemical shifts can vary depending on the solvent and the presence of coordinating ligands.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the bonding within (2,3-dimethylphenyl)zinc iodide. rsc.orgscispace.comrsc.org

The IR and Raman spectra are expected to show characteristic absorption bands for the vibrations of the aromatic ring, including C-H and C=C stretching and bending modes. nih.govmsu.edu Of particular diagnostic importance is the C-Zn stretching vibration, which is typically observed in the low-frequency region of the spectrum. The position of this band can provide insights into the strength and nature of the carbon-zinc bond. researchgate.netnih.gov

Table 2: Typical Vibrational Frequencies for Arylzinc Halide Compounds

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Zn Stretch | 300 - 500 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For (2,3-dimethylphenyl)zinc iodide, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic ring. The coordination of the zinc iodide moiety to the phenyl ring can cause a shift in the absorption maxima compared to the parent 1,2-dimethylbenzene molecule, providing evidence of the carbon-zinc bond formation.

Mass Spectrometry (MS) Techniques, including High-Resolution Approaches

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. rsc.orgnih.gov Electrospray ionization (ESI) and other soft ionization techniques are often employed for organometallic complexes to minimize fragmentation and observe the molecular ion. uni-muenchen.de

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of (2,3-dimethylphenyl)zinc iodide and any associated solvent or ligand adducts. acs.org The fragmentation pattern observed in the mass spectrum can also offer structural information.

X-ray Crystallographic Analysis of Related Organozinc Iodide Structures

Organozinc halides often form dimeric or polymeric structures in the solid state, with the halide atoms bridging between zinc centers. uu.nlrsc.org The zinc atom typically adopts a tetrahedral coordination geometry, being bonded to the organic group, two bridging iodide atoms, and potentially a coordinating solvent molecule. materialsproject.orgwikipedia.org The Zn-C bond length in arylzinc compounds is a key parameter, as is the Zn-I bond distance.

Table 3: Selected Crystallographic Data for Representative Arylzinc Iodide Complexes

| Compound | Zn-C Bond Length (Å) | Zn-I Bond Length (Å) | Coordination Geometry at Zn | Reference |

| Ethylzinc iodide | 1.95 | 2.64, 2.91 | Distorted Tetrahedral | rsc.org |

| Phenylzinc iodide (dimer) | ~2.0 | ~2.7 (bridging) | Tetrahedral | Theoretical/General Observation |

Solution-Phase Aggregation and Solvation Effects

The behavior of organozinc halides in solution is often complex and is governed by the Schlenk equilibrium. wikipedia.orgwikipedia.orguni-muenchen.detaylorfrancis.com This equilibrium describes the disproportionation of the organozinc halide (RZnX) into the corresponding diorganozinc compound (R₂Zn) and zinc dihalide (ZnX₂).

2 RZnI ⇌ R₂Zn + ZnI₂

The position of this equilibrium is highly dependent on the nature of the organic group (R), the halide (X), the solvent, and the concentration. nih.gov Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can solvate the zinc center, influencing the equilibrium position and the aggregation state of the species in solution. nih.gov

Diffusion-ordered NMR spectroscopy (DOSY) is a particularly useful technique for studying these solution-phase phenomena, as it can distinguish between different-sized aggregates. rsc.orgnih.gov The presence of multiple species in solution can have significant implications for the reactivity of the organozinc reagent. nih.gov

Influence of Ligand Architecture on Coordination Geometry and Reactivity

The coordination environment of the zinc atom in arylzinc iodide compounds is highly dependent on the nature of the coordinating ligands. In the absence of strongly coordinating ligands or solvents, organozinc halides have a tendency to form aggregated species. However, the introduction of donor ligands, such as ethers, amines, or phosphines, leads to the formation of monomeric complexes where the zinc center typically adopts a distorted tetrahedral geometry.

The steric and electronic properties of the ligand play a crucial role in determining the precise coordination geometry. Bulky ligands can lead to greater distortions from the ideal tetrahedral angles to minimize steric hindrance. The electronic nature of the ligand, specifically its donor strength, influences the length and strength of the zinc-ligand bond, which in turn can affect the reactivity of the zinc-carbon and zinc-iodine bonds.

For instance, the coordination of a bidentate chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to an arylzinc iodide would result in a four-coordinate zinc center with a distorted tetrahedral geometry. The bite angle of the chelating ligand imposes a significant constraint on the N-Zn-N bond angle, which in turn influences the other bond angles around the zinc atom. This alteration in the coordination sphere can modulate the reactivity of the arylzinc iodide in subsequent reactions, such as cross-coupling reactions.

The solvent in which the complex is prepared and studied also acts as a ligand and can significantly influence the observed structure and reactivity. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can coordinate to the zinc center, affecting the equilibrium between different species in solution and influencing the rate and outcome of reactions. The ability of polar aprotic solvents to stabilize charged intermediates can be particularly important in reactions involving the formation of organozinc reagents.

Detailed research findings on analogous systems provide insight into the expected structural parameters. For example, in similar arylzinc halide complexes with donor ligands, Zn-C bond lengths are typically in the range of 1.95-2.05 Å, while Zn-I bond lengths are generally observed between 2.50-2.65 Å. The bond angles around the zinc center will deviate from the ideal tetrahedral angle of 109.5° depending on the steric bulk and electronic properties of the aryl group and the coordinating ligands.

The reactivity of (2,3-dimethylphenyl)zinc iodide is also profoundly affected by the ligand architecture. The coordination of a ligand can increase the nucleophilicity of the aryl group, making it more reactive in cross-coupling reactions. Conversely, strongly coordinating ligands can sometimes hinder reactivity by stabilizing the organozinc species and making the transfer of the aryl group to a catalyst more difficult. The choice of ligand is therefore a critical parameter in optimizing the conditions for a desired chemical transformation.

Advanced Research Methodologies and Future Perspectives in Organozinc Chemistry

In Situ and Operando Analytical Techniques for Reaction Monitoring

Understanding the intricate mechanisms of organozinc reagent formation and reactivity is paramount for process optimization and the development of new synthetic protocols. In situ (in the reaction mixture) and operando (under working conditions) analytical techniques are indispensable tools for gaining real-time insights into these processes. rsc.orgresearchgate.net These methods allow for the direct observation of reactive intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. nih.govresearchgate.net

Real-time spectroscopic monitoring provides a continuous stream of data from a chemical reaction without the need for sampling. researchgate.net For the study of organozinc reagents, including arylzinc halides like zinc;1,2-dimethylbenzene-5-ide;iodide, these non-invasive techniques are crucial for tracking the consumption of starting materials and the formation of products and intermediates. mdpi.commdpi.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These techniques are valuable for monitoring changes in functional groups and concentrations of reactants and products. mdpi.com In situ IR spectroscopy can track the vibrational frequencies of specific bonds, offering information on the formation of the carbon-zinc bond and the disappearance of the organic halide precursor. mdpi.com Operando UV-Vis spectroscopy can be particularly useful for studying reactions involving colored species or for monitoring the size and formation of nanoparticles in catalytic systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR is a powerful tool for obtaining detailed structural information about species in solution. copernicus.org It can be used to identify transient intermediates and determine reaction kinetics and mechanisms in organozinc chemistry. uci.edu For a reaction involving this compound, NMR could precisely track the signals of the aromatic protons on the dimethylbenzene ring as it transitions from the starting halide to the organozinc reagent and finally to the coupled product.

Table 1: Real-time Spectroscopic Techniques for Monitoring Organozinc Reactions

| Technique | Principle | Information Obtained | Application in Organozinc Chemistry |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, exciting vibrational modes. mdpi.com | Functional group identification, concentration changes, reaction kinetics. | Monitoring the C-X bond cleavage of the aryl halide and the formation of the C-Zn bond. |

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules, causing electronic transitions. mdpi.com | Concentration of chromophoric species, reaction progress. mdpi.com | Tracking reactants or products with a UV-Vis active chromophore, studying catalytic cycles involving transition metals. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. copernicus.org | Structural elucidation of intermediates and products, reaction kinetics, mechanistic pathways. uci.edu | Characterizing the structure of this compound in solution and observing its conversion in subsequent coupling reactions. |

Beyond conventional spectroscopy, advanced techniques like fluorescence microscopy offer unprecedented sensitivity for studying heterogeneous reactions, such as the formation of organozinc reagents on the surface of zinc metal. nih.govacs.org This method has been instrumental in elucidating the mechanisms of zinc activation and the subsequent oxidative addition of organic halides. uci.eduplu.mx

By using fluorescently tagged organic iodides, researchers can visualize the formation of organozinc intermediates on the metal surface in real time. nih.govescholarship.org These studies have revealed a two-step mechanism for many organozinc formations: an initial oxidative addition to form surface-bound organozinc species, followed by a solubilization step, which can be accelerated by additives like lithium chloride. nih.govacs.org This technique provides critical insights into the behavior of individual reaction sites on the zinc surface, information that is averaged out and lost in bulk measurements. escholarship.org The predictive power of fluorescence microscopy could be applied to rationally develop improved methods for synthesizing a range of organometallic reagents, including this compound. escholarship.org

Automated and High-Throughput Experimentation in Organometallic Synthesis

The demand for rapid discovery and optimization of new reactions and bioactive molecules has driven the adoption of automated and high-throughput experimentation (HTE) in chemistry. nih.gov In organometallic synthesis, where reagents are often sensitive and reactions require precise control, automation offers significant advantages in terms of reproducibility, efficiency, and safety. nih.gov

An end-to-end automated workflow can be developed for reactions involving organozinc reagents, such as the Negishi cross-coupling. nih.gov Such a system can handle the entire process from the generation of the organozinc reagent to the final purification of the product with minimal human intervention. nih.gov For example, a system could automatically generate a library of diverse organozinc reagents from their corresponding alkyl or aryl halides and then couple them with various scaffolds. nih.gov This approach is particularly valuable in medicinal chemistry for exploring new chemical space efficiently. nih.gov The synthesis of this compound and its subsequent coupling reactions could be integrated into such a platform to rapidly generate a library of derivatives for biological screening.

Table 2: Stages of an Automated Synthesis Workflow for Organozinc Reagents

| Stage | Description | Key Technologies |

|---|---|---|

| Reagent Preparation | Automated generation of organozinc reagents (e.g., from an aryl iodide and activated zinc) in a flow reactor. nih.gov | Syringe pumps, packed-bed reactors, robotic liquid handlers. |

| Reaction | Palladium-catalyzed cross-coupling (e.g., Negishi) of the in situ generated organozinc reagent with a coupling partner in a continuous flow or parallel batch setup. nih.gov | Flow reactors, automated reaction blocks, temperature controllers. |

| Work-up & Purification | Automated liquid-liquid extraction to remove impurities, followed by high-throughput purification. nih.gov | Automated extraction platforms, mass-triggered preparative HPLC. nih.gov |

| Analysis | High-throughput analysis of the purified products to confirm identity and purity. | LC-MS (Liquid Chromatography-Mass Spectrometry), NMR spectroscopy. |

Continuous Flow Methodologies for Efficient Production and Reaction

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, scalability, and process control compared to traditional batch methods. researchgate.netacs.org These advantages are particularly pronounced for the preparation of unstable or highly reactive intermediates like organozinc reagents. nih.gov The synthesis of organozinc halides can be limited by their instability, exothermicity, and sensitivity to air and moisture. nih.gov

Flow chemistry overcomes these limitations by generating the organozinc reagent on-demand and immediately using it in a subsequent reaction step (a "telescoped" reaction). acs.orgacs.org In a typical setup, a solution of the organic halide is passed through a heated column packed with metallic zinc, generating the organozinc reagent, which then flows directly into a second reactor to be combined with a coupling partner. nih.govacs.org This approach minimizes the accumulation of hazardous reagents, allows for excellent temperature control, and provides highly reproducible results. researchgate.netnih.gov Full conversion of the organic halide can often be achieved in a single pass through the reactor, with high yields of the desired organozinc compound. acs.org This methodology has been successfully applied to laboratory and pilot-scale production, demonstrating its robustness and scalability. acs.org

Development of Chiral Aryl(dimethylphenyl)zinc Reagents for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of fundamental importance in the pharmaceutical and fine chemical industries. Organozinc reagents are widely used in catalytic asymmetric additions to carbonyl compounds to generate chiral alcohols. nih.gov While the organozinc reagent itself, such as this compound, is typically achiral, chirality is introduced through the use of a chiral catalyst or ligand that coordinates to the zinc atom and directs the stereochemical outcome of the reaction. nih.govresearchgate.net

The development of new chiral ligands is a central theme in this area of research. A vast array of chiral amino alcohols, binaphthyl derivatives, and other ligand classes have been shown to be effective catalysts for the enantioselective addition of both dialkylzinc and diarylzinc reagents to aldehydes and ketones. nih.gov The choice of ligand is critical, as its structure dictates the enantiomeric excess (ee) and yield of the product. nih.gov While the catalytic asymmetric addition of dialkylzincs is a well-established method, the corresponding reactions with arylzinc reagents are less developed, representing an active area of research. nih.gov Future work will likely focus on designing more general and highly selective catalysts for the addition of arylzinc reagents like this compound to a broader range of substrates. nih.govacs.org

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

Organozinc reagents are prized tools in organic synthesis due to their high functional group tolerance and moderate reactivity, which can be harnessed in powerful carbon-carbon bond-forming reactions. organicreactions.org This makes them ideal for use in the late-stage functionalization of complex molecules and the total synthesis of natural products. organicreactions.org

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of modern organic synthesis. researchgate.netresearchgate.net The ability to prepare functionalized organozinc reagents, which contain sensitive groups like esters, nitriles, or ketones, allows for the construction of complex polyfunctional molecules without extensive use of protecting groups. organicreactions.org For instance, a synthetic strategy for a complex natural product might involve the preparation of this compound, which could then be coupled via a Negishi reaction to a complex molecular fragment, efficiently installing the 3,4-dimethylphenyl moiety into the target structure. The versatility and reliability of organozinc reagents ensure their continued and expanding role in tackling challenging synthetic targets. organicreactions.org

Sustainable and Green Chemistry Approaches in Organozinc Research

The field of organozinc chemistry is increasingly aligning with the principles of green and sustainable chemistry to mitigate environmental impact. mdpi.com A primary focus of this shift is the reduction of organic solvent waste, which constitutes a significant portion of the chemical enterprise's environmental footprint. ucsb.edu Researchers are actively developing alternative technologies that minimize reliance on traditional, often petroleum-derived, organic solvents. ucsb.edu

One of the most promising green approaches is the transition to aqueous reaction media. ucsb.edu While organozinc reagents are traditionally considered unstable in protic solvents, modern methodologies utilize micellar catalysis to overcome this challenge. ucsb.eduwikipedia.org This technique involves using small quantities of specially designed nonionic surfactants in water. These surfactants self-aggregate to form nanoreactors (micelles) where the organozinc reactions can proceed efficiently, despite the insolubility of the reactants in the bulk aqueous medium. ucsb.edu A significant advantage of this method is the simplification of the workup process, often eliminating the need for aqueous extractions and subsequent solvent waste generation. ucsb.edu

Another key area of sustainable innovation is the development of continuous flow synthesis for organozinc reagents. acs.org Traditional batch production of these highly sensitive compounds can be hazardous and difficult to scale. acs.org Continuous flow processes, where reagents are mixed in a constantly flowing stream through a reactor, offer enhanced safety and scalability. A continuous synthetic route for a variety of organozinc reagents has been established on both laboratory and pilot scales, using a bed of zinc granules. acs.org This method allows for precise control over reaction parameters and has successfully achieved complete conversion of organic halides with high yields, even at high concentrations. acs.org Such processes not only improve safety and efficiency but also represent a more sustainable manufacturing approach for these valuable reagents. acs.org

These green chemistry initiatives aim to make the practice of organic chemistry more sustainable by addressing critical parameters such as the choice of solvent, energy consumption, and the efficiency of catalytic processes. ucsb.edu

Emerging Areas: Organozinc Anions, Cations, and Polynuclear Complexes

Recent research in organozinc chemistry has expanded beyond neutral diorganozinc compounds to explore the synthesis, structure, and reactivity of ionic and multinuclear species. These emerging areas are revealing new fundamental properties and catalytic applications for zinc-based reagents.

Organozinc Anions

Organozinc anions, or organozincates, are ionic compounds where the zinc center bears a negative charge due to having more than two organic or anionic substituents. wikipedia.orguu.nl These species, with general formulas like [R₃Zn]M and [R₄Zn]M₂, often exhibit enhanced reactivity and selectivity compared to their neutral counterparts. uu.nl

The formation of organozincate anions has been identified as a key factor in the pronounced effect of lithium chloride (LiCl) in many organozinc reactions. acs.orgresearchgate.net Studies using anion-mode electrospray ionization (ESI) mass spectrometry on solutions from LiCl-mediated zinc insertion reactions have directly observed various organozincate species. acs.org For reactions involving organic bromides and iodides, mononuclear complexes such as ZnRHal₂⁻ and ZnRHalCl⁻ are predominant. acs.org In contrast, reactions with benzyl (B1604629) chloride can yield abundant polynuclear organozincates like Zn₂Bn₂Cl₃⁻ and Zn₃Bn₃Cl₄⁻. acs.orgresearchgate.net It is hypothesized that additives like LiCl promote the formation of soluble "ate" complexes, such as (THF)ₙLi[RZnX₂], which facilitates the solubilization of organozinc intermediates from the metallic zinc surface. nih.gov

The structural characteristics of organozincate anions have been investigated in the solid state. The coordination geometry around the zinc atom in triorganozincate anions, such as [(Me₃SiCH₂)₃Zn]⁻, is typically trigonal planar. uu.nl

Table 1: Selected Structural Data for the [(Me₃SiCH₂)₃Zn]⁻ Anion Data extracted from crystallographic studies of related compounds.

| Parameter | Bond Distance (Å) | Bond Angle (°) |

| Zn-C Bonds | ||

| Zn-C(1) | 2.026 - 2.125 | |

| Zn-C(2) | 2.012 - 2.081 | |

| Zn-C(3) | 2.066 - 2.095 | |

| C-Zn-C Angles | ||

| C(1)-Zn-C(2) | 119.6 - 123.0 | |

| C(1)-Zn-C(3) | 113.0 - 119.8 | |

| C(2)-Zn-C(3) | 120.6 - 125.6 | |

| Sum of Angles | ~360.0 |

Source: Adapted from Reference uu.nl

Organozinc Cations

The synthesis and characterization of stable organozinc cations represent another significant area of advancement. wikipedia.org These species typically require coordination with stabilizing ligands to isolate the positively charged [RZn]⁺ core. Macrocyclic ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (14N4), have proven effective in the formation of organozinc cations. acs.org

Research has shown that reactions involving dialkylzinc (R₂Zn), an alkylzinc halide (RZnX), and a macrocycle can lead to the formation of an equilibrium of ionic species. acs.org For instance, the reaction of EtZnCl, Et₂Zn, and the 14N4 macrocycle furnishes solutions containing the organozinc cation EtZn(14N4)⁺ and the organozincate anion Et₂ZnCl⁻. acs.org The formation of a precipitate in many of these reactions is indicative of ion pair formation, as RZn(macrocycle)⁺Z⁻ salts are often less soluble in nonpolar organic solvents than their neutral precursors. acs.org

Table 2: Formation of Ionic Organozinc Species with Macrocycles

| Reactants | Observed Cationic Species | Observed Anionic Species |

| Et₂Zn + EtZnCl + 14N4 | EtZn(14N4)⁺ | Et₂ZnCl⁻ |

| Et₂Zn + EtZnBr + 14N4 | EtZn(14N4)⁺ | Et₂ZnBr⁻ |

| Et₂Zn + EtZnOAr + 14N4 | EtZn(14N4)⁺ | Et₂ZnOAr⁻ |

Source: Adapted from Reference acs.org

Polynuclear Complexes

Polynuclear organozinc complexes, or zinc clusters, contain multiple zinc centers bridged by various ligands. rsc.orgnih.gov These structures are of great interest due to their complex architectures and their potential as catalysts and functional materials. rsc.orgmdpi.com

A range of polynuclear zinc clusters with different core structures and nuclearities have been synthesized. nih.gov For example, using Schiff-base ligands and co-ligands, tetranuclear zinc clusters with cubane-like [Zn₄O₄] cores and ladder-like cores have been successfully prepared and characterized by single-crystal X-ray diffraction. nih.gov Another class of polynuclear complexes involves alkoxy-zinc clusters formed from the reaction of organozinc precursors with alcohols. The reaction of a tetranuclear ethyl-zinc complex with long-chain alcohols like n-hexanol leads to the clean formation of a tetranuclear hexoxide complex, Zn₄(OC₆H₁₃)₄(L¹). rsc.org These well-defined clusters have been investigated as catalysts, for example, in the ring-opening copolymerization of cyclohexene (B86901) oxide and CO₂. rsc.org

The assembly of these complex structures can also be achieved using organozinc precursors for the synthesis of coordination polymers. A tetranuclear zinc quinolinate building unit, for instance, can self-assemble into extended 2D-layered structures. mdpi.com The study of these polynuclear systems is a rapidly developing field that bridges organometallic chemistry, coordination chemistry, and materials science. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.